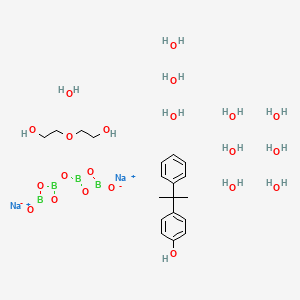

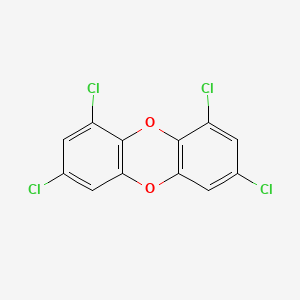

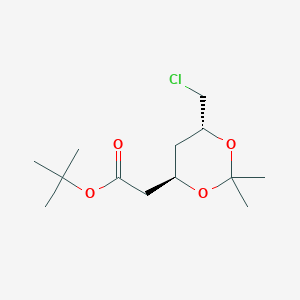

tert-Butyl 2-((4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl acetate is a colorless liquid with a mild odor . It is used in various applications due to its properties . Tert-Butyl cyanoacetate is also a commonly used compound in the synthesis of various organic compounds .

Synthesis Analysis

Tert-Butyl cyanoacetate is used in the synthesis of vinylogous urea . It is also used as a new additive for the sugar nucleoside base coupling step en route to DAPD with improved β-selectivity .Molecular Structure Analysis

Tert-Butyl acetate has the linear formula CH3COOC(CH3)3 and a molecular weight of 116.16 . Tert-Butyl cyanoacetate has the linear formula NCCH2COOC(CH3)3 and a molecular weight of 141.17 .Chemical Reactions Analysis

Tert-Butyl acetate is an ester. Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis

Tert-Butyl acetate is a colorless liquid that floats on water and produces an irritating vapor . It is highly flammable and insoluble in water .Aplicaciones Científicas De Investigación

Synthesis of Atorvastatin

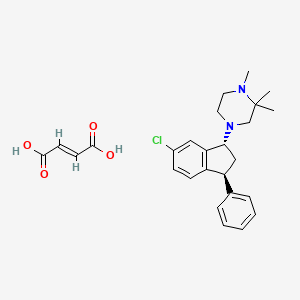

- Atorvastatin Synthesis: A new synthesis method for tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a critical intermediate in atorvastatin synthesis, was developed using the Henry reaction, demonstrating an effective pathway for producing this widely used cholesterol-lowering medication (S. Rádl, 2003).

- Chiron Synthesis Improvement: Research has improved the practical synthesis of tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate for atorvastatin's key chiral side-chain, highlighting a nine-step route from (R)-epichlorohydrin with high yield and purity, optimizing the production process of this essential statin (Fangjun Xiong et al., 2014).

- Efficient Total Synthesis: An efficient enantioselective total synthesis pathway for atorvastatin calcium using tert-butyl 2-(4R, 6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl) acetate as a key precursor has been reported, highlighting the potential for industrial-scale production of this drug (Naresh Vempala et al., 2022).

Statin Side Chain Synthesis

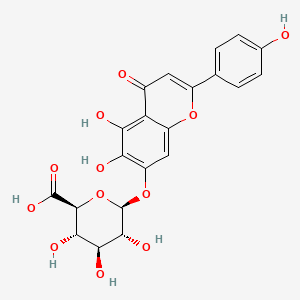

- Statins' Chiral Side Chain: Efficient synthesis of derivatives as chiral side chains for statins, utilizing tert-butyl [(3R,5S)-6-hydroxy-methyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, provides a method for creating various statin medications, showcasing the versatility of these intermediates in drug development (Choi Hyeong-Wook & Hyunik Shin, 2008).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLXWCARAPIXGH-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@@H](O1)CCl)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-((4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)